molecular formula C13H17ClN2O2 B2611201 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea CAS No. 1235616-16-6

1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea

Cat. No.: B2611201
CAS No.: 1235616-16-6
M. Wt: 268.74
InChI Key: RWDPTSAXHZMWHO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea is a phenylurea derivative characterized by a 2-chlorophenyl group attached to one urea nitrogen and a (1-hydroxycyclopentyl)methyl group attached to the other. Phenylurea compounds are widely studied for their herbicidal properties, as they inhibit photosynthesis by targeting photosystem II in plants . The structural features of this compound—specifically the 2-chlorophenyl substituent and the hydroxylated cyclopentyl moiety—suggest unique physicochemical and biological properties. The hydroxyl group on the cyclopentyl ring may enhance hydrogen-bonding interactions, influencing solubility and crystal packing .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-10-5-1-2-6-11(10)16-12(17)15-9-13(18)7-3-4-8-13/h1-2,5-6,18H,3-4,7-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDPTSAXHZMWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a hydroxycyclopentyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(2-Chlorophenyl)-3-((1-oxocyclopentyl)methyl)urea.

    Reduction: Formation of 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These findings suggest that the compound may induce apoptosis and disrupt key signaling pathways involved in cell survival and proliferation, highlighting its potential as an anticancer agent.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly in relation to addiction therapy. Studies have shown that it can modulate the endocannabinoid system, which plays a critical role in addiction pathways.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests potential applications in treating substance use disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to specific groups within the molecule can enhance its efficacy:

  • Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.
  • Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Potential Therapeutic Applications

Given its biological activities, this compound could have therapeutic applications beyond cancer treatment and addiction therapy. Further research is needed to explore its efficacy in other conditions, such as neurodegenerative diseases or metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Features

The following table compares key structural and functional attributes of 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea with analogous phenylurea derivatives:

Compound Name Substituent R1 Substituent R2 Molecular Formula Key Properties/Applications References
This compound 2-Chlorophenyl (1-Hydroxycyclopentyl)methyl Not explicitly provided* Potential herbicidal activity; enhanced H-bonding due to hydroxyl group Inferred
1-(2-Chlorophenyl)-3-cycloheptylurea 2-Chlorophenyl Cycloheptyl C14H18ClN2O Herbicidal use; crystal structure stabilized by N–H···O hydrogen bonds
1-(2-Chlorophenyl)-3-(p-tolyl)urea 2-Chlorophenyl p-Tolyl (4-methylphenyl) C14H13ClN2O Lipophilic due to methyl group; potential agrochemical applications
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea 3-Chloro-4-methylphenyl 3,4-Dichlorophenyl C14H11Cl3N2O High chlorine content; likely increased herbicidal potency and persistence
1-(2-phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea 2-Phenoxyethyl (1-(Thiophen-3-yl)cyclopentyl)methyl C19H24N2O2S Thiophene moiety may enhance electronic interactions; unexplored biological activity

*Molecular formula inferred: Likely C13H16ClN2O2 (based on substituent groups).

Key Structural and Functional Differences

Hydrogen-Bonding Capacity
  • In contrast, 1-(2-Chlorophenyl)-3-(p-tolyl)urea lacks hydrogen-bond donors in its R2 substituent, relying on weaker van der Waals interactions for crystal packing .
Lipophilicity and Bioactivity
  • The p-tolyl group in 1-(2-Chlorophenyl)-3-(p-tolyl)urea increases lipophilicity, which may enhance membrane permeability in biological systems .
  • The multiple chlorine atoms in 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea likely elevate its herbicidal efficacy but also raise environmental persistence concerns .
Electronic Effects

Research Findings and Implications

Herbicidal Activity

Phenylurea herbicides like 1-(2-Chlorophenyl)-3-cycloheptylurea are known for their role in inhibiting weed growth by disrupting electron transport in chloroplasts . The hydroxyl group in the target compound may improve soil mobility or uptake efficiency compared to non-polar analogs.

Biological Activity

1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea is a synthetic compound that belongs to the class of urea derivatives. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

The compound's molecular structure can be described as follows:

  • Urea Functional Group : This group is pivotal for the biological activity of the compound.
  • Chlorophenyl Moiety : The presence of a chlorine atom on the phenyl ring may enhance its interaction with biological targets.
  • Hydroxycyclopentylmethyl Group : This aliphatic component could influence the compound's solubility and receptor binding properties.

The molecular formula is C13H16ClN2OC_{13}H_{16}ClN_2O with a molecular weight of approximately 250.73 g/mol.

This compound is hypothesized to interact with specific enzymes or receptors within biological systems. The following mechanisms are proposed based on structural analysis and comparative studies:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, suggesting this compound might inhibit specific targets like urease or other amidohydrolases.
  • Receptor Modulation : The chlorophenyl group may facilitate binding to certain receptors, potentially modulating cellular signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit varying degrees of antitumor activity. A comparative study highlighted that related urea derivatives can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest .

Urease Inhibition

Urease is an enzyme implicated in several pathological conditions, including kidney stones and urinary tract infections. Compounds structurally related to this compound have been identified as potent urease inhibitors, demonstrating IC50 values in the low micromolar range .

CompoundIC50 (µM)Target Enzyme
Thiourea4.7455 ± 0.0545Urease
This compoundTBDTBD

Study on Urease Inhibition

A recent study evaluated the urease inhibitory activity of various urea derivatives, including those similar to this compound. The results indicated that modifications in the phenyl ring significantly influenced inhibitory potency. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize efficacy while minimizing toxicity .

Antioxidant Activity Assessment

In vitro assays have demonstrated that some urea derivatives exhibit antioxidant properties, contributing to their therapeutic potential in oxidative stress-related diseases. The DPPH radical scavenging assay showed varying levels of antioxidant activity among different compounds, suggesting that structural modifications can enhance this property .

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